5-ethyl-1H-imidazole
Overview
Description
5-Ethyl-1H-imidazole is a chemical compound with the molecular formula C5H8N2 . It has an average mass of 96.130 Da and a monoisotopic mass of 96.068748 Da . It is also known as 1H-Imidazole, 5-ethyl- .
Synthesis Analysis
The synthesis of imidazoles has seen significant advances in recent years . Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method enabled the synthesis of 4,5-disubstituted imidazoles . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The molecule has a density of 1.0±0.1 g/cm3, a boiling point of 252.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Chemical Reactions Analysis
Imidazole-based compounds show a broad range of chemical and biological properties . They are key components to functional molecules used in a variety of everyday applications .Physical and Chemical Properties Analysis
This compound has a molar refractivity of 28.3±0.3 cm3, a polar surface area of 29 Å2, and a polarizability of 11.2±0.5 10-24 cm3 . It also has a surface tension of 41.2±3.0 dyne/cm and a molar volume of 93.8±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- 5-ethyl-1H-imidazole derivatives have been synthesized and evaluated for various applications. For instance, Kudzma and Turnbull (1991) demonstrated an efficient synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, highlighting its significance in the field of organic chemistry (Kudzma & Turnbull, 1991).
Biological Activities
- Studies have shown that certain 1H-imidazoles exhibit hormonal activity and antiproliferative effects against human breast cancer cell lines. This is exemplified by the work of Wiglenda et al. (2005), who explored the synthesis and pharmacological evaluation of these compounds (Wiglenda et al., 2005).
- Imidazole derivatives like 1-ethyl-1H-imidazol-4-ylacetic acid methyl ester have been studied for their chemical properties and potential applications in medicinal chemistry, as indicated by Banerjee et al. (2013) (Banerjee et al., 2013).
Antimicrobial and Antifungal Applications
- Some 1H-imidazole derivatives have been synthesized and evaluated for their antifungal activity. Chevreuil et al. (2008) explored this aspect, highlighting the potential of these compounds in addressing fungal infections (Chevreuil et al., 2008).
Potential in Drug Synthesis
- The field of medicinal chemistry has seen significant developments with the use of imidazole-based compounds. A comprehensive review by Zhang et al. (2014) discussed the broad bioactivities of these compounds and their applications in various types of diseases (Zhang et al., 2014).
Corrosion Inhibition
- Imidazole derivatives like 5-ethyl-1H-benzo[d]imidazol-1-yl have been studied for their corrosion inhibition properties, as discussed by Ammal et al. (2018). These studies are crucial for understanding the role of these compounds in industrial applications (Ammal et al., 2018).
Mechanism of Action
Target of Action
Imidazole, the core structure of 5-ethyl-1H-imidazole, is a key component of many biologically active molecules and drugs . It interacts with various targets, including enzymes like Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of applications.
Mode of Action
The interaction of this compound with its targets leads to various changes. For instance, imidazole can displace the His-tag from nickel coordination, freeing the His-tagged proteins . This interaction is crucial in many biological applications.
Biochemical Pathways
Imidazole is involved in several biochemical pathways. It is a part of the biosynthesis of histidine and purines . The imidazole intermediate, 5-aminoimidazole-4-carboxamide ribotide (AICAR) , is synthesized in both routes but used only in purine biosynthesis . The independent synthesis of the imidazole moieties of histidine and purines by different, non-homologous enzymes is an example of functional molecular convergence .
Pharmacokinetics
Related compounds like etomidate, which is a potent, short-acting, and safe intravenous hypnotic, have been studied
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the biochemical pathways it affects. For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of imidazoles can be performed under different conditions, including solvent-free conditions . The reaction conditions can affect the functional group compatibility of the process and resultant substitution patterns around the ring
Safety and Hazards
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Properties
IUPAC Name |
5-ethyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQHZENQKNIRSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347105 | |
Record name | 4-Ethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19141-85-6 | |
Record name | 4-Ethylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VIQ867IIR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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